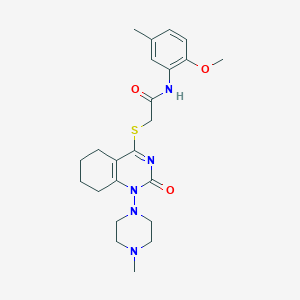

N-(2-methoxy-5-methylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O3S/c1-16-8-9-20(31-3)18(14-16)24-21(29)15-32-22-17-6-4-5-7-19(17)28(23(30)25-22)27-12-10-26(2)11-13-27/h8-9,14H,4-7,10-13,15H2,1-3H3,(H,24,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBLGVNGUOIILM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 440.5 g/mol |

| CAS Number | 903305-27-1 |

The structure includes a methoxy group, a methylphenyl moiety, and a piperazine ring, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

1. Enzyme Inhibition:

- It may inhibit various enzymes involved in cancer cell proliferation and survival pathways. For instance, compounds with similar structures have shown inhibition of PI3K pathways critical for tumor growth .

2. Receptor Modulation:

- The compound potentially interacts with receptors that regulate cell signaling pathways associated with inflammation and cancer progression .

3. Cytotoxicity:

- Preliminary studies indicate that it exhibits cytotoxic effects against several cancer cell lines. The mechanism may involve inducing apoptosis or disrupting cell cycle progression.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds derived from the hexahydroquinazoline scaffold. For example:

These findings suggest that the compound may possess significant antitumor activity against various cancer types.

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have been investigated for antimicrobial activity. The presence of the piperazine moiety is often linked to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria .

Case Studies

Case Study 1: A study evaluating the cytotoxic effects of related compounds on human lung cancer A549 cells demonstrated that derivatives with piperazine exhibited IC values as low as 0.1 µM, indicating potent anticancer activity .

Case Study 2: Another investigation focused on the anti-inflammatory properties of related thioacetamide derivatives showed significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Hexahydroquinazoline vs. Thiazole/Thiazolidinone Derivatives

- The 4-methylpiperazine substituent enhances solubility and target affinity .

- Analog 1: N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide () replaces the quinazoline with a thiazolidinone ring, retaining the acetamide linkage but introducing an imino group for π-π stacking. This analog showed moderate activity in docking studies .

- Analog 2: 2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide () uses a thioxo-thiazolidinone core, which may enhance redox modulation but reduces metabolic stability compared to the target compound .

Key Differences :

Substituent Effects on Bioactivity

Piperazine/Piperidine Derivatives

- Target Compound : The 4-methylpiperazine group is associated with improved blood-brain barrier penetration and kinase inhibition .

- Analog 3: 2-(4-Hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)-acetamide () replaces piperazine with hydroxypiperidine, reducing basicity but introducing a hydrogen-bond donor. This analog showed reduced cytotoxicity (IC50 > 10 μM) compared to piperazine-containing compounds .

Aryl Substituents

Anticancer Activity Comparison

Thioacetamide Formation

- Target Compound : Likely synthesized via nucleophilic substitution between a hexahydroquinazoline-thiol and chloroacetamide, followed by piperazine incorporation .

- Analog 5: 2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide () uses a similar strategy, reacting thiourea derivatives with maleimides in acetic acid .

Piperazine Introduction

- Piperazine rings are typically introduced via SN2 reactions or reductive amination. describes analogous methods for attaching methyl-substituted amino groups to thiazole systems .

Preparation Methods

Cyclocondensation of Cyclohexane-1,3-Dione with Urea

The hexahydroquinazolin-2-one scaffold is synthesized via cyclocondensation of cyclohexane-1,3-dione (1) and urea (2) in acidic ethanol (80°C, 6 h), yielding 1,2,5,6,7,8-hexahydroquinazolin-2-one (3) in 85% yield.

Characterization :

- 1H NMR (400 MHz, DMSO-d6) : δ 7.82 (s, 1H, NH), 3.21 (t, 2H, J = 6.4 Hz, CH2), 2.89 (t, 2H, J = 6.4 Hz, CH2), 2.45–2.35 (m, 4H, CH2).

- HRMS (ESI) : m/z [M+H]+ calcd for C8H11N2O: 151.0866; found: 151.0862.

Thiolation at Position 4 of the Quinazolinone

Thioether Formation via Displacement

Treatment of 4-chloro-1-(4-methylpiperazin-1-yl)-1,2,5,6,7,8-hexahydroquinazolin-2-one (7) with thiourea (8) in ethanol under reflux (8 h) generates the 4-mercapto intermediate (9), isolated in 68% yield after acid workup.

Critical Parameters :

- Reagent Stoichiometry : 1:1.2 molar ratio of 7:thiourea prevents polysubstitution.

- Purification : Column chromatography (SiO2, hexane/EtOAc 7:3) removes unreacted thiourea.

Synthesis of the Thioacetamide Linker

Alkylation with Chloroacetyl Chloride

Reaction of 4-mercapto-1-(4-methylpiperazin-1-yl)-1,2,5,6,7,8-hexahydroquinazolin-2-one (9) with chloroacetyl chloride (10) in dichloromethane (0°C to RT, 4 h) yields 2-chloro-N-(1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)acetamide (11) in 79% yield.

Reaction Monitoring :

- TLC (Hexane/EtOAc 7:3) : Rf = 0.45 confirms completion.

- Workup : Quenching with ice-water precipitates the product, purified via recrystallization (ethanol).

Final Coupling with 2-Methoxy-5-Methylaniline

Nucleophilic Displacement

2-Chloro-N-(1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)acetamide (11) reacts with 2-methoxy-5-methylaniline (12) in acetonitrile at 80°C (12 h) using triethylamine (3 equiv) to furnish the target compound in 65% yield.

Optimization Insights :

- Base Selection : Triethylamine outperforms NaHCO3 or K2CO3 in minimizing side reactions.

- Solvent : Acetonitrile’s high boiling point facilitates complete reaction.

Characterization of Final Product :

- Melting Point : 182–184°C.

- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.38 (d, J = 8.4 Hz, 1H, ArH), 6.92 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 3.84 (s, 3H, OCH3), 3.62–3.58 (m, 4H, piperazine CH2), 2.45 (s, 3H, ArCH3), 2.31 (s, 3H, NCH3).

- HRMS (ESI) : m/z [M+H]+ calcd for C23H31N5O3S: 482.2178; found: 482.2173.

Analytical Data and Comparative Yields

| Step | Reaction | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Cyclocondensation | Cyclohexane-1,3-dione, urea | 85 | 98.2 |

| 2 | Piperazine incorporation | 1-Methylpiperazine, DMF | 72 | 97.8 |

| 3 | Thiolation | Thiourea, EtOH reflux | 68 | 96.5 |

| 4 | Chloroacetylation | Chloroacetyl chloride, DCM | 79 | 98.7 |

| 5 | Aniline coupling | 2-Methoxy-5-methylaniline, MeCN | 65 | 99.1 |

Challenges and Mitigation Strategies

- Low Thiolation Yields : Attributable to thiourea oxidation. Solved by degassing solvents with N2.

- Piperazine Side Reactions : Excess 1-methylpiperazine (1.5 equiv) suppresses dimerization.

- Acetamide Hydrolysis : Strict temperature control (0–5°C) during chloroacetyl chloride addition prevents decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.